molecular formula C6H12N2O2 B13325695 (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Cat. No.: B13325695
M. Wt: 144.17 g/mol
InChI Key: ITNIYAZQMKVHLI-WHFBIAKZSA-N
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Description

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Methoxypyrrolidine-2-carboxamide
  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide
  • (2S,4S)-4-Hydroxypyrrolidine-2-carboxamide

Uniqueness

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S,4S)-4-methoxypyrrolidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-10-4-2-5(6(7)9)8-3-4/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5-/m0/s1

InChI Key

ITNIYAZQMKVHLI-WHFBIAKZSA-N

Isomeric SMILES

CO[C@H]1C[C@H](NC1)C(=O)N

Canonical SMILES

COC1CC(NC1)C(=O)N

Origin of Product

United States

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